molecular formula C13H8N2S B1197640 Imidazo(4,5,1-kl)phenoxazine CAS No. 202-25-5

Imidazo(4,5,1-kl)phenoxazine

Cat. No. B1197640
CAS RN: 202-25-5
M. Wt: 224.28 g/mol
InChI Key: SKBGUSYEPZUTBA-UHFFFAOYSA-N
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Description

Imidazo(4,5,1-kl)phenoxazine is a chemical compound with the CAS Registry Number 202-25-5 . It is a type of heterocyclic compound, which is a class of compounds known to play a crucial role in numerous disease conditions .


Molecular Structure Analysis

Imidazo(4,5,1-kl)phenoxazine contains a total of 27 bonds, including 19 non-H bonds, 16 multiple bonds, 16 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 2 ten-membered rings, 1 eleven-membered ring, 1 sulfide, and 1 Imidazole .

Scientific Research Applications

  • Photophysical Properties : Imidazo[2,1-a]isoquinoline derivatives containing phenoxazine moiety have been synthesized and characterized, exhibiting significant photophysical, electrochemical properties, and thermal stabilities, relevant in materials science and chemistry (Yu et al., 2018).

  • Cancer Research : Imidazo[1,2-a]-pyrazine derivatives have shown promise as potent inhibitors of Aurora kinases, which are key targets in cancer therapy. These compounds have demonstrated efficacy in tumor models, highlighting their potential in oncology (Yu et al., 2010).

  • Synthetic Methods and Biological Activity : The versatility of imidazo[1,2-a]pyrazine as a scaffold in organic synthesis and drug development, with a focus on synthetic methods, reactivity, and a range of biological activities, has been reviewed. This is useful for future developments in pharmaceuticals and organic chemistry (Goel et al., 2015).

  • Pharmacological Properties : Imidazo[1,2-alpha]pyrazine derivatives have shown in vitro and in vivo pharmacological activities, including uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. This indicates potential applications in treating various medical conditions (Sablayrolles et al., 1984).

  • OLED Applications : Imidazo[1,2‐f]phenanthridine-based materials have been developed for use in organic light-emitting devices (OLEDs), demonstrating high efficiency in the blue to sky-blue region. This research is significant for advancements in display technologies (Ohsawa et al., 2019).

  • Antiprotozoal Activities : 5-phenyliminobenzo[a]phenoxazine derivatives have been synthesized and evaluated for their antiprotozoal activities against several pathogens, showing potential as novel treatments for protozoal infections (Shi et al., 2011).

  • mTOR Inhibitors in Cancer Therapy : Imidazo[1,2-b]pyridazine derivatives have been identified as inhibitors of the mTOR pathway, which is significant in cancer treatment. These compounds demonstrated anti-proliferative activities against various cancer cell lines and showed potential as anticancer agents (Mao et al., 2017).

  • Acetylcholinesterase Inhibitors : Imidazo[1,2-b]pyridazine compounds have been studied as acetylcholinesterase inhibitors, showing potent activity and other biological effects like antiproliferative and anti-inflammatory properties, relevant in neurodegenerative diseases and cancer (Sharma et al., 2021).

  • Medicinal Applications of Phenoxazines : The medicinal applications of phenoxazines, including antiviral, anticancer, and anti-Alzheimer activities, have been reviewed, providing insights for future therapeutic developments (Katsamakas et al., 2016).

  • Oligonucleotide Modification : Imidazophenazine dye has been used for postsynthetic oligonucleotide modification, affecting the thermal stability of DNA duplexes. This has implications in the field of molecular biology and genetic engineering (Dubey et al., 2011).

Future Directions

The future directions of research on Imidazo(4,5,1-kl)phenoxazine and related compounds could involve further exploration of their synthesis methods, mechanisms of action, and potential therapeutic applications .

properties

IUPAC Name

8-thia-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2S/c1-2-6-11-10(5-1)15-8-14-9-4-3-7-12(16-11)13(9)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBGUSYEPZUTBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C=NC4=C3C(=CC=C4)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174040
Record name Imidazo(4,5,1-kl)phenoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo(4,5,1-kl)phenoxazine

CAS RN

202-25-5
Record name Imidazo(4,5,1-kl)phenoxazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000202255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(4,5,1-kl)phenoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SV Reddy, GM Rao, BV Kumar, CLT Meda… - Bioorganic & medicinal …, 2013 - Elsevier
A number of novel imidazophenoxazine-4-sulfonamides have been designed as potential inhibitors of PDE4. All these compounds were readily prepared via an elegant multi-step …
Number of citations: 13 www.sciencedirect.com
H Shirai, T Hayazaki - Yakugaku zasshi: Journal of the …, 1970 - pubmed.ncbi.nlm.nih.gov
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
KK MURAHARI, BR KALAM, S KANAKAM, A AMBATI… - Elsevier B - Citeseer
Heterocyclic skeleton benzo-[1, 4]-oxazine has attracted the attention of scientists design molecules of therapeutic importance 1-2. They posses pharmacological activities such as …
Number of citations: 2 citeseerx.ist.psu.edu
白井秀明, 早崎孝則 - YAKUGAKU ZASSHI, 1970 - jstage.jst.go.jp
Reaction of imidazo [4, 5, 1-kl] phenoxazine (I) with trimethylsulfoxonium iodide (TMSI), prepared from DMSO with methyl iodide, in DMSO at 105 under nitrogen atmosphere gave 2-…
Number of citations: 3 www.jstage.jst.go.jp
白井秀明, 早崎孝則 - YAKUGAKU ZASSHI, 1970 - jstage.jst.go.jp
Reaction of 2-tosyl-1, 2-dihydroimidazo [4, 5, 1-kl] phenoxazine (IV), which was prepared from 1-tosylaminophenoxazine (III) and methylene iodide, with lithium aluminum hydride gave 1…
Number of citations: 3 www.jstage.jst.go.jp

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